Harmine C-11
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
171882-19-2 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
211.25 g/mol |
IUPAC Name |
7-(111C)methoxy-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3/i2-1 |
InChI Key |
BXNJHAXVSOCGBA-JVVVGQRLSA-N |
Isomeric SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)O[11CH3] |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Harmine
Elucidation of Biosynthetic Precursors
The journey of harmine's biosynthesis begins with fundamental molecular building blocks. Research has identified L-tryptophan as the primary precursor. wikipedia.org This aromatic amino acid undergoes a series of transformations to ultimately form the complex structure of harmine (B1663883).
A key intermediate in this pathway is tryptamine (B22526). wikipedia.org The conversion of L-tryptophan to tryptamine is a critical step, also shared by the biosynthetic pathway of the neurotransmitter serotonin (B10506). wikipedia.org This shared intermediate has presented challenges in definitively pinpointing the exact initial step of harmine biosynthesis. However, feeding experiments with labeled compounds have provided strong evidence that L-tryptophan is the initial precursor, with tryptamine serving as a subsequent intermediate. wikipedia.org
Enzymatic Steps and Proposed Reaction Mechanisms in Plant Synthesis
The synthesis of harmine from its precursors involves a cascade of enzymatic reactions. While the complete enzymatic machinery is still under investigation, a proposed pathway outlines the key transformations.
Following the formation of tryptamine from L-tryptophan, the next crucial step is a Mannich-type reaction. wikipedia.orgnih.gov This reaction involves the condensation of tryptamine with a keto acid, often proposed to be pyruvic acid. wikipedia.org This cyclization event forms the foundational β-carboline scaffold.
The resulting intermediate, a β-carboline carboxylic acid, then undergoes decarboxylation to yield 1-methyl-β-carboline, also known as harmane. wikipedia.orgresearchgate.net Subsequent enzymatic modifications, including hydroxylation and methylation, lead to the formation of harmaline (B1672942). wikipedia.org The final step in the proposed pathway is the oxidation of harmaline to produce harmine. wikipedia.org The enzymes responsible for the dehydrogenation and oxidation of harmaline to harmine have been identified as heme peroxidases. cjnmcpu.com
The proposed biosynthetic pathway of harmine is summarized in the table below:
| Precursor/Intermediate | Transformation | Resulting Product | Key Enzyme(s) |
| L-tryptophan | Decarboxylation | Tryptamine | Aromatic L-amino acid decarboxylase (AADC) wikipedia.org |
| Tryptamine & Pyruvic Acid | Mannich Reaction & Cyclization | β-carboline carboxylic acid | Not fully elucidated |
| β-carboline carboxylic acid | Decarboxylation | 1-methyl-β-carboline (Harmane) | Not fully elucidated |
| 1-methyl-β-carboline (Harmane) | Hydroxylation & Methylation | Harmaline | Not fully elucidated |
| Harmaline | Oxidation/Dehydrogenation | Harmine | Heme peroxidases cjnmcpu.com |
Comparative Biosynthesis in Different Organisms Relevant to Research
Harmine is not exclusively found in plants; its presence has been detected in various organisms, prompting comparative studies of its biosynthesis.
Plants: The most well-studied biosynthesis of harmine occurs in plants such as Peganum harmala and Banisteriopsis caapi. wikipedia.orgebi.ac.uk In these species, harmine is a significant secondary metabolite. Research using hairy root cultures of P. harmala has been instrumental in elucidating the biosynthetic pathway. sci-hub.se
Mammals: Interestingly, harmine has been detected as an endogenous compound in mammals, including rats, mice, and humans. frontiersin.orgnih.gov The concentrations of harmine can vary based on age, gender, and physiological state. frontiersin.orgnih.gov While the exact biosynthetic pathway in mammals is not fully understood, it is hypothesized that it may be synthesized spontaneously in addition to being obtained from exogenous sources. nih.gov The presence of harmine in newborn rats suggests an endogenous production mechanism. frontiersin.orgnih.gov
Insects: Certain butterfly species of the Nymphalidae family have also been found to contain harmine. ebi.ac.uk The biosynthetic pathways in these insects are not well-characterized but represent an intriguing area for future research.
The comparative analysis of harmine biosynthesis across different kingdoms of life highlights the diverse evolutionary strategies that have led to the production of this complex alkaloid.
Molecular Mechanisms of Action of Harmine
Monoamine Oxidase A (MAO-A) Inhibition
Reversible and Selective Inhibition Kinetics of MAO-A
Harmine (B1663883), a naturally occurring β-carboline alkaloid, is a potent and reversible inhibitor of monoamine oxidase A (MAO-A). wikipedia.orgnih.gov This inhibition is a key aspect of its pharmacological profile. The interaction is characterized by a competitive inhibition mechanism, where harmine vies with the enzyme's natural substrates for binding to the active site. nih.gov Studies have shown that harmine exhibits high selectivity for MAO-A, with its inhibitory action on MAO-B being significantly weaker. wikipedia.org The potency of harmine's inhibition is reflected in its low Ki (inhibition constant) values, which have been reported to be in the nanomolar range, specifically around 5 nM for purified MAO-A. nih.gov
The reversible nature of this inhibition means that harmine can dissociate from the enzyme, allowing MAO-A to regain its function. scbt.com This is in contrast to irreversible inhibitors that form permanent covalent bonds with the enzyme. scbt.com The kinetics of harmine's interaction with MAO-A can sometimes exhibit a lag period before reaching a steady state, a phenomenon observed during the oxidation of substrates like kynuramine. nih.gov
Structural Basis of Harmine-MAO-A Binding and Interactions (e.g., active site residues)
The specific and reversible binding of harmine to MAO-A is dictated by its interaction with several amino acid residues within the enzyme's active site cavity. X-ray crystallography studies have revealed that harmine situates itself within this cavity, engaging in multiple interactions that stabilize the enzyme-inhibitor complex. pnas.orgmdpi.com
Key residues in human MAO-A that interact with harmine include Tyr-69, Asn-181, Phe-208, Val-210, Gln-215, Cys-323, Ile-325, Ile-335, Leu-337, Phe-352, Tyr-407, and Tyr-444. pnas.orgmdpi.com These interactions are primarily hydrophobic and van der Waals forces, with potential hydrogen bonds also playing a role. The aromatic "sandwich" formed by Tyr-407 and Tyr-444 is a notable feature of the binding site, orienting the inhibitor for effective binding. nih.gov The presence of the flavin adenine (B156593) dinucleotide (FAD) cofactor is also crucial, as harmine interacts with it as well. pnas.orgmdpi.com The binding of harmine induces distinct spectral changes in the FAD cofactor, the magnitude of which correlates with the inhibitory efficacy. nih.gov
Differential Selectivity for MAO-A Versus MAO-B
A critical determinant of this selectivity is the residue at position 335 in MAO-A, which is an isoleucine, and the corresponding residue in MAO-B, which is a tyrosine (Tyr-326). mdpi.com The smaller size of isoleucine in MAO-A creates a binding pocket that can accommodate inhibitors like harmine, whereas the bulkier tyrosine residue in MAO-B restricts its binding. tandfonline.com Another key difference lies in the residue at position 208 in MAO-A (phenylalanine) versus Ile-199 in MAO-B. nih.gov These structural distinctions in the substrate and inhibitor cavities are the primary reason for the differential susceptibility of MAO-A and MAO-B to selective inhibitors. mdpi.com
| Feature | MAO-A | MAO-B |
| Preferred Substrates | Serotonin (B10506), Norepinephrine | Phenylethylamine, Benzylamine |
| Selective Inhibitor | Clorgyline | Selegiline (L-deprenyl) |
| Key Active Site Residue | Ile-335 | Tyr-326 |
| Harmine Inhibition | Potent and selective | Weak to negligible |
Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition
Mechanism of DYRK1A Kinase Activity Modulation
Harmine acts as a potent, ATP-competitive inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.govmdpi.com This means that harmine binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. nih.gov The inhibition is highly potent, with reported IC50 values in the nanomolar range (approximately 33–170 nM). mdpi.com
Kinetic and mutational studies have confirmed that harmine's inhibitory action is directed at the ATP-binding site. nih.gov This mechanism differs from other DYRK1A inhibitors like epigallocatechin-3-gallate (EGCG), which acts as a non-competitive inhibitor. nih.gov The potent inhibition of DYRK1A by harmine has been demonstrated in both biochemical assays and cell-based models, where it effectively blocks the phosphorylation of DYRK1A substrates. acs.org
Role in Cellular Proliferation and Neuronal Development
The inhibition of DYRK1A by harmine has significant implications for cellular processes, particularly proliferation and neuronal development, as DYRK1A is a key regulator in these pathways. peerj.comnih.govmdpi.com DYRK1A is known to control the proliferation of neural progenitors, neuronal migration, and dendritogenesis. mdpi.com
Studies have shown that harmine can stimulate the proliferation of human neural progenitor cells (hNPCs). peerj.comnih.gov After four days of treatment, a significant increase in the pool of proliferating hNPCs was observed. peerj.comnih.gov This effect is attributed to the inhibition of DYRK1A, as other DYRK1A inhibitors produced similar results, while a selective MAO inhibitor without DYRK1A activity did not. peerj.comnih.gov By inhibiting DYRK1A, harmine can influence the cell cycle, potentially by affecting the expression of key regulatory proteins. frontiersin.org For instance, DYRK1A is known to phosphorylate proteins like p27Kip1 and Cyclin D1, which are critical regulators of the cell cycle. frontiersin.org The modulation of DYRK1A activity by harmine can therefore impact the balance between proliferation and differentiation in neural cells. tandfonline.com
Impact on Tau Phosphorylation in Neurodegenerative Models
Harmine, a β-carboline alkaloid, has demonstrated a significant impact on the phosphorylation of tau protein, a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's disease (AD). nih.govfrontiersin.org The hyperphosphorylation of tau leads to the formation of neurofibrillary tangles (NFTs), a hallmark of these conditions. nih.gov Harmine's mechanism in this context is primarily linked to its potent inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov
DYRK1A is a protein kinase that has been implicated in the phosphorylation of tau at multiple sites associated with AD pathology. nih.gov Research has shown that harmine and its derivatives can inhibit DYRK1A, thereby reducing the phosphorylation of tau. nih.govfrontiersin.org For instance, in vitro studies using recombinant DYRK1A and tau proteins have confirmed that DYRK1A can directly phosphorylate tau, and harmine potently inhibits this process. nih.gov Specifically, harmine was found to inhibit the DYRK1A-catalyzed direct phosphorylation of tau on serine 396. nih.gov
Furthermore, harmine's inhibitory effects extend to other kinases involved in tau phosphorylation, such as glycogen (B147801) synthase kinase-3β (GSK-3β). ebi.ac.ukbohrium.com Some harmine derivatives have been developed as dual inhibitors of both GSK-3β and DYRK1A. nih.govebi.ac.ukresearchgate.net These dual-target inhibitors have shown the ability to reduce tau hyperphosphorylation in various models. ebi.ac.ukresearchgate.net For example, the harmine derivative ZDWX-25 was found to effectively inhibit both GSK3β and DYRK1A, leading to a reduction in the phosphorylation of multiple tau epitopes in both cell-based and mouse models of neurodegeneration. nih.govresearchgate.net
The impact of harmine on tau phosphorylation is not limited to direct kinase inhibition. By reducing oxidative stress, which is known to contribute to protein misfolding and aggregation, harmine can indirectly affect tau pathology. acs.org The antioxidant properties of harmine may help to mitigate the oxidative damage that can exacerbate tau aggregation. acs.org
Table 1: Effect of Harmine and its Derivatives on Tau Phosphorylation
| Compound | Target Kinase(s) | Model System | Observed Effect on Tau Phosphorylation | Reference(s) |
|---|---|---|---|---|
| Harmine | DYRK1A | H4 neuroglioma cells | Reduction in phosphorylation at multiple sites | nih.gov |
| Harmine | DYRK1A | In vitro kinase assay | Potent inhibition of direct phosphorylation on serine 396 | nih.gov |
| ZDWX-25 (Harmine derivative) | GSK-3β, DYRK1A | HEK293-Tau P301L cells, Okadaic acid-induced mouse model | Reduction in phosphorylation of multiple Tau epitopes | nih.govresearchgate.net |
| ZLQH-5 (Harmine derivative) | GSK-3β, DYRK1A | Okadaic acid SH-SY5Y cell model | Attenuation of tau hyperphosphorylation | nih.gov |
Interaction with Other Receptor Systems and Enzymes
Cyclin-Dependent Kinases (CDKs) Inhibition (e.g., CDK1, CDK2, CDK5)
Harmine has been identified as a specific inhibitor of several cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govcapes.gov.brresearchgate.net Studies have shown that harmine can inhibit Cdk1/cyclin B, Cdk2/cyclin A, and Cdk5/p25 with IC50 values in the low micromolar range. nih.govcapes.gov.brresearchgate.net This inhibition is competitive with ATP, suggesting that harmine binds to the ATP-binding pocket of these kinases. nih.govcapes.gov.br The inhibition of CDKs by harmine and its derivatives can lead to cell cycle arrest, particularly at the G1 and G2/M phases, and has been explored for its anti-proliferative effects in cancer cells. pnfs.or.krmdpi.comtandfonline.comfrontiersin.org
Table 2: Harmine Inhibition of Cyclin-Dependent Kinases
| CDK Complex | IC50 Value | Type of Inhibition | Reference(s) |
|---|---|---|---|
| Cdk1/cyclin B | Low micromolar | Competitive with ATP | nih.govcapes.gov.br |
| Cdk2/cyclin A | Low micromolar | Competitive with ATP | nih.govcapes.gov.br |
| Cdk5/p25 | Low micromolar | Competitive with ATP | nih.govcapes.gov.br |
Serotonin Receptor Modulation (e.g., 5-HT2A, 5-HT2C)
Harmine interacts with the serotonergic system, particularly with 5-HT2A and 5-HT2C receptors. biorxiv.org It has been shown to bind to these receptors, although with varying affinities reported across different studies. biorxiv.orgwikipedia.org Some research indicates that harmine has a high affinity for the 5-HT2A receptor, with a reported Ki of 397 nM. medchemexpress.com However, other studies suggest a more moderate or even weak affinity. wikipedia.orgresearchgate.net In functional assays, harmine did not produce calcium mobilization at the 5-HT2A receptor, suggesting it may not act as a direct agonist in this pathway. vcu.edu The interaction of harmala alkaloids with these receptors is thought to contribute to their psychoactive effects. wikipedia.org The modulation of 5-HT2A and 5-HT2C receptors by harmaline (B1672942), a related compound, has been shown to affect feeding behavior in animal models, and this effect can be attenuated by antagonists of these receptors. shirazu.ac.irresearchgate.net
Imidazoline (B1206853) Receptor Binding (e.g., I1, I2 sites)
Harmine and related β-carbolines exhibit high-affinity binding to imidazoline receptors, specifically the I1 and I2 subtypes. researchgate.netresearchgate.net The affinity for these sites can be in the nanomolar range. researchgate.netitmedicalteam.pl For instance, one study reported a Ki of 10 nM for harmine at I2 binding sites in the rat brain. researchgate.net Another study reported an IC50 of 31 nM at I1 sites and a Ki of 49 nM at I2 sites for harmane, a closely related β-carboline. itmedicalteam.plitmedicalteam.pl The binding to imidazoline receptors is dependent on the planar structure of the β-carboline molecule and the presence of aryl ring substituents. researchgate.net This interaction with imidazoline receptors has been proposed as a potential mechanism for some of the behavioral and neurological effects of these compounds. researchgate.net
Acetylcholinesterase Inhibition Profile
Harmine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). jst.go.jpmdpi.comtandfonline.comfrontiersin.orgnih.gov This inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a mechanism shared by several drugs used to treat Alzheimer's disease. jst.go.jpmdpi.com Both in vitro and in vivo studies have demonstrated harmine's ability to inhibit AChE activity. jst.go.jpfrontiersin.org The inhibition of central AChE activity by harmine is thought to contribute to its effects on the central nervous system. jst.go.jp This activity, along with its other pharmacological properties, has led to investigations into its potential for improving cognitive function. mdpi.comtandfonline.comfrontiersin.org
Modulation of Neurotrophic Factor Expression (e.g., BDNF)
Harmine has been shown to modulate the expression of neurotrophic factors, most notably brain-derived neurotrophic factor (BDNF). tandfonline.comnih.govfrontiersin.orgresearchgate.netresearchgate.net Multiple studies in animal models have demonstrated that administration of harmine can lead to increased levels of BDNF in various brain regions, including the hippocampus and cortex. frontiersin.orgresearchgate.netnih.govfrontiersin.org This upregulation of BDNF is often associated with the activation of its receptor, TrkB. researchgate.netfrontiersin.orgnih.gov The increase in BDNF expression is thought to be a key mechanism underlying the potential neuroprotective and antidepressant-like effects of harmine. biorxiv.orgfrontiersin.orgresearchgate.netnih.gov In vitro studies have also shown that harmine can increase BDNF levels in neuronal cell cultures. frontiersin.orgnih.gov This modulation of the BDNF/TrkB signaling pathway suggests a role for harmine in promoting neuroplasticity and neuronal survival. frontiersin.orgfrontiersin.org
Augmentation of Dopamine (B1211576) Efflux and Neurotransmission Pathways
Harmine has been shown to influence dopaminergic neurotransmission. One of its primary actions is the inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters, including dopamine. biorxiv.org This inhibition leads to an increase in the concentration of dopamine in the synaptic cleft. biorxiv.org
Research using fast cyclic voltammetry in rat brain slices demonstrated that harmine significantly augments electrically evoked dopamine efflux in the nucleus accumbens shell. dntb.gov.uaresearchgate.net This effect was found to be dependent on the 5-HT₂A receptor, suggesting a novel mechanism of action beyond simple MAO-A inhibition. dntb.gov.uaresearchgate.net The study indicated that harmine's ability to increase dopamine levels might be related to its interaction with serotonin receptors, which in turn modulate dopamine release. dntb.gov.uanih.gov Specifically, the effect of harmine on dopamine efflux was attenuated by ketanserin, a 5-HT₂A/₂C antagonist, further supporting the role of these serotonin receptors in harmine's dopaminergic effects. dntb.gov.uaresearchgate.net
Cellular Signaling Pathway Modulation
Regulation of PI3K/Akt and MAPK Signaling Pathways
Harmine has been demonstrated to modulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cell proliferation, survival, and apoptosis. mdpi.comnih.govgenome.jp In various cancer cell lines, harmine and its hydrochloride salt (HMH) have been shown to inhibit the PI3K/Akt/mTOR pathway. mdpi.comnih.gov This inhibition is characterized by a reduction in the phosphorylation of key proteins such as PI3K, Akt, and mTOR. mdpi.comnih.gov
The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is also a target of harmine. nih.gov Studies have shown that harmine can downregulate the phosphorylation of ERK, a protein associated with cell proliferation and migration. nih.govspandidos-publications.com Conversely, harmine has been observed to increase the phosphorylation of p38 and JNK in certain cancer cells, which are typically associated with the induction of apoptosis and cell cycle arrest. mdpi.com For instance, in MCF-7 breast cancer cells, HMH increased the phosphorylation of p38, while in MDA-MB-231 cells, it enhanced JNK phosphorylation. mdpi.comresearchgate.net
The table below summarizes the effects of Harmine on key proteins in the PI3K/Akt and MAPK pathways based on research findings.
| Cell Line | Pathway | Target Protein | Effect of Harmine | Reference |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | PI3K/Akt/mTOR | p-PI3K, p-Akt, p-mTOR | Downregulation | mdpi.com |
| Human Colorectal Carcinoma (HCT116) | PI3K/Akt/mTOR | p-PI3K, p-Akt, p-mTOR | Downregulation | nih.gov |
| Breast Cancer Cells | MAPK/ERK | p-Erk | Downregulation | spandidos-publications.com |
| Human Colorectal Carcinoma (HCT116) | MAPK/ERK | p-ERK | Downregulation | nih.gov |
| Breast Cancer Cells (MCF-7) | MAPK/p38 | p-p38 | Upregulation | mdpi.com |
| Breast Cancer Cells (MDA-MB-231) | MAPK/JNK | p-JNK | Upregulation | mdpi.com |
Activation of p53 Protein Pathway
Harmine has been identified as an activator of the p53 tumor suppressor protein pathway. plos.orgnih.gov Activation of p53 is a critical mechanism for inhibiting tumor growth and angiogenesis. plos.org Harmine induces the phosphorylation of p53, which enhances its stability and transcriptional activity. plos.orgresearchgate.net Specifically, harmine has been shown to induce p53 phosphorylation at serine-15 and serine-37 sites. researchgate.net
Furthermore, harmine disrupts the interaction between p53 and its negative regulator, MDM2, preventing the degradation of p53. plos.org This leads to the accumulation of stable p53 in the nucleus, where it can transcriptionally activate its downstream target genes. plos.orgresearchgate.net The activation of the p53 pathway by harmine has been observed in various cell types, including endothelial cells and cancer cells, leading to outcomes such as cell cycle arrest and apoptosis. plos.orgspandidos-publications.com
Modulation of Cellular Proliferation and Apoptosis-Related Proteins (e.g., Bax, Bcl-2, Caspase-3/9, Mcl-1)
Harmine significantly influences the expression of proteins involved in the intrinsic and extrinsic pathways of apoptosis. A key aspect of its pro-apoptotic activity is the modulation of the Bcl-2 family of proteins. nih.govnih.gov Harmine has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. spandidos-publications.comnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical determinant for inducing apoptosis. researchgate.net
In addition to the Bcl-2 family, harmine also affects other apoptosis-related proteins. It has been found to decrease the expression of the anti-apoptotic protein Mcl-1. researchgate.netresearchgate.net Harmine treatment leads to the activation of caspases, which are the executioners of apoptosis. Specifically, it induces the activation of initiator caspases like caspase-9 and effector caspases like caspase-3. nih.govresearchgate.netnih.gov The activation of caspase-8 has also been reported, suggesting an involvement of the extrinsic apoptotic pathway as well. nih.gov
The following table details the impact of Harmine on various apoptosis-related proteins.
| Protein | Function | Effect of Harmine | Cell Line/Model | Reference |
| Bax | Pro-apoptotic | Upregulation | B16F-10 Melanoma, Breast Cancer Cells, Hepatic Cancer Cells | spandidos-publications.comnih.govresearchgate.net |
| Bcl-2 | Anti-apoptotic | Downregulation | B16F-10 Melanoma, Breast Cancer Cells, Hepatic Cancer Cells | spandidos-publications.comnih.govresearchgate.net |
| Caspase-3 | Effector Caspase | Activation | B16F-10 Melanoma, Hepatic Cancer Cells, HCT116 | nih.govresearchgate.netnih.gov |
| Caspase-9 | Initiator Caspase | Activation | B16F-10 Melanoma, Hepatic Cancer Cells, HCT116 | nih.govresearchgate.netnih.gov |
| Mcl-1 | Anti-apoptotic | Downregulation | Hepatic Cancer Cells | researchgate.net |
Influence on Cell Cycle Progression (e.g., G2/M and S phases)
Harmine exerts a significant influence on cell cycle progression, primarily by inducing cell cycle arrest at the G2/M phase. nih.govspandidos-publications.com This arrest prevents cells with damaged DNA from entering mitosis, thereby promoting apoptosis. spandidos-publications.com In breast cancer cells (MCF-7), harmine treatment led to a significant increase in the percentage of cells in the G2/M phase and a notable decrease in the S phase population. spandidos-publications.com
The mechanism behind this G2/M arrest involves the modulation of key cell cycle regulatory proteins. Harmine has been shown to decrease the expression of cyclin-dependent kinases (CDKs) and their associated cyclins that are essential for cell cycle transitions. spandidos-publications.com Specifically, harmine treatment has been associated with reduced levels of CDK2, cyclin A, and cyclin B1. spandidos-publications.com The cyclin A/CDK2 complex is crucial for the S phase, while the cyclin A/CDK1 and cyclin B/CDK1 complexes regulate the G2/M transition and M phase progression, respectively. spandidos-publications.com By inhibiting these proteins, harmine effectively halts the cell cycle at the G2/M checkpoint. spandidos-publications.com
Regulation of Specific Oncogenic Targets (e.g., c-Myc, TAZ)
Recent studies have highlighted harmine's ability to target specific oncogenic proteins, including c-Myc and the transcriptional co-activator TAZ (Transcriptional co-activator with PDZ-binding motif). nih.govresearchgate.net In triple-negative breast cancer (TNBC) cells, harmaline, a derivative of harmine, was found to significantly decrease the expression of the c-Myc oncogene at both the gene and protein levels. nih.gov This inhibition of c-Myc was associated with reduced cell proliferation, invasion, and migration, and an increase in apoptosis. nih.gov
Harmine has also been shown to target TAZ, a downstream effector of the Hippo signaling pathway that is often implicated in cancer development and progression. researchgate.net In breast cancer cells, harmine treatment led to a significant reduction in the expression of TAZ. researchgate.net Overexpression of TAZ was able to counteract the anti-proliferative and pro-apoptotic effects of harmine, suggesting that TAZ is a critical target in harmine's anticancer activity. researchgate.net Furthermore, there is evidence of crosstalk between c-MYC and the Hippo pathway, with c-MYC being a direct transcriptional target of TAZ in some cancers. nih.gov
Chemical Synthesis and Structure Activity Relationship Sar of Harmine and Its Derivatives
Synthetic Methodologies for Harmine (B1663883) Core Structure
The foundational structure of harmine is the β-carboline ring system, a tricyclic alkaloid also known as 9H-pyrido[3,4-b]indole. utm.my The synthesis of this core is of high importance due to the diverse biological activities of its derivatives. ljmu.ac.uk Traditional and modern methodologies focus on the construction of the pyridine (B92270) (C-ring) or the central pyrrole (B145914) (B-ring) to form the tricyclic framework. ljmu.ac.uk
Two of the most venerable and direct methods for assembling the β-carboline scaffold are the Pictet-Spengler reaction and the Bischler-Napieralski reaction. utm.myljmu.ac.uk
The Pictet-Spengler Reaction : This is a powerful and widely used method for constructing tetrahydro-β-carbolines (THβCs), which can then be aromatized to form the final β-carboline ring. utm.myresearchgate.net The reaction typically involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone under acidic conditions. utm.myresearchgate.net The process proceeds through the formation of an iminium salt, which then undergoes ring closure. utm.my For the synthesis of harmine, tryptamine is reacted with acetaldehyde (B116499) in the presence of an acid like HCl. The resulting tetrahydroharmine (B102439) (1-methyl-1,2,3,4-tetrahydro-β-carboline) is then aromatized, often through oxidation using a catalyst like 5% Palladium on carbon (Pd/C), to yield harmane (1-methyl-β-carboline). researchgate.netnih.gov Subsequent enzymatic or chemical steps involving hydroxylation and methylation produce harmaline (B1672942) and finally harmine. researchgate.net
The Bischler-Napieralski Reaction : This reaction is another cornerstone in the synthesis of β-carboline precursors. ljmu.ac.uk It involves the intramolecular cyclodehydration of an N-acylated tryptamine derivative. ljmu.ac.uknih.gov The reaction typically employs a dehydrating agent such as phosphorus oxychloride (POCl₃), trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), or a Lewis acid. nih.govacs.org The amide is activated and cyclizes to form a 3,4-dihydro-β-carboline (DHBC). ljmu.ac.uknih.gov This intermediate can then be oxidized to the fully aromatic β-carboline system. ljmu.ac.uk The versatility of this method allows for the synthesis of various 1-substituted β-carbolines, which are precursors to a wide range of harmine derivatives. beilstein-journals.orgias.ac.in
Strategic Derivatization for Pharmacological Optimization
The harmine scaffold has been extensively modified to enhance its therapeutic properties and reduce unwanted effects. researchgate.netd-nb.info By altering the substituents at specific positions of the β-carboline nucleus—primarily C1, N2, C3, C7, and N9—researchers have developed derivatives with improved pharmacological profiles, including increased antitumor activity and reduced neurotoxicity. researchgate.netd-nb.info
Strategic modifications at key positions on the harmine molecule have profound effects on its biological activity. Structure-activity relationship (SAR) studies have revealed that substitutions at positions C1, N2, C3, C7, and N9 are crucial for modulating its therapeutic potential. researchgate.netd-nb.info
Position C1 : Introduction of substituents at the C1 position can influence activity. For example, linking a coumarin (B35378) moiety directly to C1 has been explored to create hybrid compounds with anticancer properties. mdpi.com
Position N2 : The pyridine nitrogen (N2) is a key site for modification. Introducing a benzyl (B1604629) substituent at this position has been shown to remarkably increase both antitumor potency and acute toxicity. sci-hub.se N2-alkylation can also lead to specific cytotoxic effects. cabidigitallibrary.org
Position C3 : The impact of substitution at C3 is significant. While leaving this position unsubstituted is favorable for antitumor activity, introducing a formate (B1220265) ester group at C3 can reduce neurotoxicity. cabidigitallibrary.orgfrontiersin.orgnih.govcapes.gov.br Conversely, adding long alkyl or aryl groups at position 3 tends to decrease antitumor activity. cabidigitallibrary.org
Position C7 : The 7-methoxy group of harmine is a critical pharmacophore responsible for its neurotoxic effects. nih.govresearchgate.net Replacing this methoxy (B1213986) group with bulkier alkoxy groups has been shown to eliminate neurotoxicity while enhancing antitumor activity. cabidigitallibrary.orgfrontiersin.org The length of the alkoxy chain at this position can affect both the cytotoxicity and the cell line specificity. cabidigitallibrary.orgresearchgate.net
Position N9 : The indole (B1671886) nitrogen (N9) is a vital position for modulating anticancer potential. d-nb.info Introducing short alkyl, aryl, haloalkyl, or benzenesulfonyl groups at N9 can significantly increase cytotoxicity and antitumor activity. cabidigitallibrary.orgfrontiersin.orgnih.govcapes.gov.br N9-alkylation can also reduce neurotoxic effects while preserving therapeutic properties. researchgate.net
| Position | Type of Modification | Impact on Activity | Reference |
|---|---|---|---|
| C1 | Coumarin hybrids | Modulates anticancer properties | mdpi.com |
| N2 | Benzyl substituent, Alkylation | Increases antitumor activity and toxicity; specific cytotoxic effects | sci-hub.secabidigitallibrary.org |
| C3 | Formate ester substitution | Reduces neurotoxicity | frontiersin.orgnih.govcapes.gov.br |
| C3 | Long alkyl/aryl groups | Reduces antitumor activity | cabidigitallibrary.org |
| C7 | Replacement of methoxy with bulky alkoxy group | Eliminates neurotoxicity, enhances antitumor activity | cabidigitallibrary.orgfrontiersin.orgresearchgate.net |
| N9 | Short alkyl, aryl, haloalkyl, or benzenesulfonyl groups | Significantly increases antitumor activity | cabidigitallibrary.orgfrontiersin.orgcapes.gov.br |
The planar, tricyclic structure of harmine allows it to interact with various biological targets, such as DNA and multiple protein kinases, making it a promising anticancer agent. mdpi.comresearchgate.net However, its clinical development has been hindered by neurotoxicity. d-nb.info Consequently, extensive research has focused on synthesizing derivatives with an improved therapeutic index—higher antitumor efficacy and lower toxicity. researchgate.netfrontiersin.org
SAR studies have established several key principles for enhancing antitumor activity:
N9-Position Substitution : This is one of the most effective strategies. Introducing a short alkyl or aryl group at the N9 position significantly increases antitumor activity. nih.govcapes.gov.br For instance, N9-haloalkyl and N9-acyl (specifically benzenesulfonyl) derivatives have shown IC50 values less than 1 μM against A-549 and/or MCF-7 cancer cell lines, making them more potent than doxorubicin (B1662922) in these assays. capes.gov.br The activity of N9-aryl derivatives often follows the order: N9-benzensulfonyl > N9-benzoyl > N9-benzyl. researchgate.net
C7-Position Modification : While the 7-methoxy group is crucial for neurotoxicity, its modification can also boost antitumor effects. Replacing it with a bulky alkoxy group not only reduces neurotoxicity but can also enhance cytotoxic activities. cabidigitallibrary.orgfrontiersin.org For example, compound 5p, where the 7-methoxy group was replaced, exhibited high antitumor activity with low acute toxicity in mice. frontiersin.org
C3-Position Unsubstitution : For optimal antitumor activity, the C3 position of the β-carboline ring should remain unsubstituted. cabidigitallibrary.org Introducing a formate substitution at C3 reduces neurotoxicity but may not be optimal for cytotoxicity, whereas compounds with a methyl group at C1 and a methoxy group at C7 generally show higher potency. researchgate.net
Combined Substitutions : Compounds with substitutions at both the C3 (formate group) and N9 (short alkyl/aryl group) positions, such as compound 5 in one study, have been identified as having a desirable profile of high antitumor activity and low toxicity, making them strong lead molecules for further development. nih.govcapes.gov.br
| Compound Series | Key Structural Feature | Observed Antitumor Effect | Reference |
|---|---|---|---|
| N9-haloalkyl derivatives (9a-9c) | Haloalkyl group at N9 | IC50 < 1 μM against A-549/MCF-7 cells | capes.gov.br |
| N9-acyl derivatives (11c, 11d) | Benzenesulfonyl group at N9 | IC50 < 1 μM, more potent than doxorubicin against A-549/MCF-7 | capes.gov.br |
| Compound 8 | Short alkyl/aryl group at N9 | Most potent cytotoxicity against HepG2 cells (IC50: 0.011-0.021 µmol/ml) | nih.govresearchgate.net |
| Compound 5p | Bulky alkoxy group at C7 | High antitumor activity with low acute toxicity in mice | frontiersin.org |
| Compound 5 | Substitutions at both C3 and N9 | Identified as a lead with high antitumor activity and low toxicity | nih.govcapes.gov.br |
Harmine is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in various diseases, including cancer. researchgate.netnih.gov However, its therapeutic application is severely limited by its potent, off-target inhibition of monoamine oxidase A (MAO-A). nih.govmdpi.com Therefore, a major goal in the medicinal chemistry of harmine is to design analogs that selectively inhibit DYRK1A over MAO-A. mdpi.com
Systematic structural modifications and SAR studies have provided a clear path toward achieving this selectivity:
N9 Position Modifications : This position is key to eliminating MAO-A inhibition. The introduction of small, polar substituents at the N9 position preserves or even enhances DYRK1A inhibition while drastically reducing affinity for MAO-A. mdpi.comrcsb.org
C1 Position Modifications : Substitutions at C1 are beneficial for DYRK1A inhibition. Adding a methyl or chlorine group at this position helps maintain potent activity against the target kinase. mdpi.comrcsb.org
C7 Position Modifications : Modifications at the 7-position, such as replacing the methoxy group with a hydroxyl group (as in harmol), significantly reduce MAO-A inhibition while maintaining potent DYRK1A inhibition. nih.gov Harmol (B1672944), for example, has an IC50 for MAO-A that is over 8 times higher (less potent) than that of harmine, while its DYRK1A inhibitory activity remains comparable. nih.gov
Central Ring Amine : The amine in the central pyridine ring appears to be essential for binding to MAO-A but not for DYRK1A. researchgate.net
One highly successful example is the compound AnnH75, which was developed through systematic modifications based on the crystal structures of harmine bound to both enzymes. mdpi.com AnnH75 incorporates beneficial residues at C1 and a small polar substituent at N9, resulting in a potent DYRK1A inhibitor that is devoid of MAO-A inhibitory activity. mdpi.comrcsb.org
| Compound | Key Structural Feature | DYRK1A Inhibition | MAO-A Inhibition | Selectivity Profile | Reference |
|---|---|---|---|---|---|
| Harmine | - (Parent Compound) | Potent | Potent (IC50 ≈ 60 nM) | Non-selective | nih.gov |
| Harmol | 7-OH group (instead of 7-OCH₃) | Potent (Comparable to harmine) | Reduced (IC50 ≈ 500 nM) | Improved selectivity for DYRK1A | nih.gov |
| AnnH75 | Substitutions at N9 and C1 | Potent | Devoid of inhibition | Highly selective for DYRK1A | mdpi.comrcsb.org |
| 9-Ethylharmine | Ethyl group at N9 | Inhibits DYRK1A | Reduced (IC50 = 400 nM) | Improved selectivity for DYRK1A | researchgate.net |
The structural similarity of the harmine core to neurotransmitters like serotonin (B10506) has made it an attractive scaffold for developing agents against central nervous system disorders, including Alzheimer's disease (AD). frontiersin.orgnih.gov A key strategy in AD drug discovery is the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several pathological pathways, such as inhibiting cholinesterases (AChE and BuChE), monoamine oxidases (MAOs), and amyloid-beta (Aβ) aggregation. frontiersin.orgnih.gov
Harmine derivatives have been designed and synthesized as potential MTDLs for AD. frontiersin.orgfigshare.com SAR studies in this area have focused on creating dimeric or substituted harmine structures to interact with multiple targets.
Bis(7)-harmine Derivatives : A series of bis(7)-harmine derivatives, where two harmine units are linked, have been synthesized. frontiersin.org These compounds were evaluated for their ability to inhibit human acetylcholinesterase (hAChE), butyrylcholinesterase (hBuChE), and MAO-B. frontiersin.orgnih.gov
Linker and N9-Substitution : The design often involves linking two harmine scaffolds via their 7-positions and introducing various substituents at the N9 position. frontiersin.org In vitro studies showed that many of these synthesized compounds exhibited potent inhibitory activity against hAChE and hMAO-B, with IC50 values often in the sub-micromolar range. frontiersin.orgfigshare.com
Promising Multi-Target Compounds : Specific derivatives, such as compounds 6d , 8c , and 8d from one study, were identified as highly effective. frontiersin.orgfigshare.com They demonstrated potent inhibition of hAChE, hMAO-B, and Aβ₁₋₄₂ aggregation while showing minimal cytotoxicity. frontiersin.orgfigshare.com Molecular docking studies suggest these compounds can fit within the active sites of their targets, explaining their inhibitory mechanism. frontiersin.org
| Compound Series | Design Strategy | Target(s) | Key Finding | Reference |
|---|---|---|---|---|
| Bis(7)-harmine derivatives | Dimerization of harmine via position 7 with N9 substitutions | hAChE, hBuChE, hMAO-B, Aβ aggregation | Many compounds showed potent inhibition (IC50 < 1 µM) | frontiersin.orgnih.gov |
| Compounds 6d, 8c, 8d | Specific bis(7)-harmine derivatives | hAChE, hMAO-B, Aβ aggregation | Exhibited potent multi-target activity with low cytotoxicity | frontiersin.orgfigshare.com |
| Tryptamine derivatives | General multi-factorial approach | AChE, MAO-B, COX-2 | A meta-di-nitro benzoyl derivative showed potent AChE and MAO-B inhibition | mdpi.com |
A significant hurdle for the clinical use of harmine is its neurotoxicity, which manifests in animal models as tremors and convulsions. d-nb.infofrontiersin.org A primary focus of SAR studies has been to uncouple this neurotoxicity from the desired pharmacological effects, particularly its antitumor activity. researchgate.netfrontiersin.org
Key structural modifications have been identified that successfully reduce or eliminate neurotoxic effects:
Modification at the C7-Position : The 7-methoxy group is widely considered the primary pharmacophore responsible for harmine's neurotoxicity. frontiersin.orgnih.govresearchgate.net A highly effective strategy to mitigate this is to replace the methoxy group with a more sterically hindered (bulky) alkoxy group. This modification can significantly reduce or even completely eliminate neurotoxic effects while maintaining or enhancing antitumor activity. cabidigitallibrary.orgfrontiersin.org
Substitution at the C3-Position : Introducing a formate ester substituent at the C3 position of the tricyclic skeleton has been shown to reduce neurotoxicity. frontiersin.orgnih.govcapes.gov.brresearchgate.net
Substitution at the N9-Position : Modifications at the N9 position can also play a role. N9-alkylation has shown potential in reducing neurotoxic effects while retaining therapeutic properties. researchgate.net Combining substitutions, such as a formate group at C3 and a short alkyl or aryl group at N9, can produce derivatives with a favorable balance of high antitumor activity and low toxicity. nih.govcapes.gov.br
Combined Modifications at C2, C7, and N9 : In vivo and in vitro results have demonstrated that combined structural modifications at positions 2, 7, and 9 can lead to an excellent enhancement in antitumor activity and a remarkable reduction in adverse effects. cabidigitallibrary.org
| Position of Modification | Structural Change | Effect on Neurotoxicity | Effect on Antitumor Activity | Reference |
|---|---|---|---|---|
| C7 | Replace -OCH₃ with bulky alkoxy group | Reduced or eliminated | Enhanced | cabidigitallibrary.orgfrontiersin.orgnih.gov |
| C3 | Introduce formate ester | Reduced | Maintained or slightly altered | frontiersin.orgnih.govresearchgate.net |
| N9 | Introduce short alkyl/aryl group | Reduced | Increased | researchgate.netnih.gov |
| C2, C7, N9 | Combined substitutions | Remarkably reduced | Excellently enhanced | cabidigitallibrary.orgnih.gov |
SAR for Cholinesterase Inhibition in Multi-Targeting Strategies
Design and Synthesis of Novel Hybrid Compounds (e.g., Harmirins)
The strategy of molecular hybridization, which involves combining two or more pharmacophores to create a new single molecule, has emerged as a valuable approach in drug discovery. This technique aims to develop compounds with improved affinity, efficacy, and selectivity, and potentially reduced adverse effects. In the context of harmine, this has led to the development of novel hybrid compounds, such as harmirins, which integrate the β-carboline scaffold of harmine with other biologically active moieties.
A notable example is the creation of harmirins, which are hybrid molecules composed of harmine and coumarin scaffolds. mdpi.com These two components are linked by a 1H-1,2,3-triazole spacer, which is known for its chemical stability and its ability to act as a bioisostere of an amide bond. mdpi.com The synthesis of harmirins is achieved through a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction that allows for the efficient and specific joining of the two molecular fragments under mild conditions. mdpi.comnih.gov
To explore the structure-activity relationship (SAR), researchers have synthesized various series of harmirins, modifying the substitution pattern on both the β-carboline and coumarin rings. mdpi.com These modifications include altering the attachment point of the coumarin-triazole moiety to the β-carboline core at positions C-1, C-3, O-6, O-7, and N-9. mdpi.comresearchgate.net Further diversity is introduced by varying the substituents at the 6-position of the coumarin ring with groups such as hydrogen, methyl, chloro, and fluoro. mdpi.com Additionally, the length of the spacer between the triazole and the coumarin has been varied. mdpi.com
Research Findings on Harmirins
The antiproliferative activity of these synthesized harmirins has been evaluated against several human cancer cell lines, including MCF-7 (breast), HCT116 (colon), SW620 (colon), and HepG2 (liver), as well as a non-cancerous human cell line (HEK293T) to assess selectivity. mdpi.comnih.gov
The research has yielded several key findings:
Potency and Selectivity: Several harmirins exhibited significant antiproliferative activity, with some showing IC₅₀ values in the single-digit micromolar range against MCF-7 and HCT116 cell lines. mdpi.comnih.gov Notably, harmirins 5b and 12b were identified as the most selective compounds. mdpi.comresearchgate.net These compounds are substituted at the C-3 and O-7 positions of the β-carboline core, respectively, and both possess a methyl group at the 6-position of the coumarin ring. mdpi.comresearchgate.net
Influence of Substitution Position: The position of the coumarin-based substituent on the β-carboline core was found to significantly influence the antiproliferative activity. For the MCF-7 cell line, the order of activity was generally observed as O-6 > O-7 > N-9 > C-3 > C-1. mdpi.com
Cellular Mechanism: Further investigation into the mechanism of action of the promising harmirin 12b revealed that it localizes exclusively in the cytoplasm of cancer cells. mdpi.comnih.gov It was also found to induce a strong G1 phase cell cycle arrest and reduce the percentage of cells in the S phase, suggesting that its antiproliferative effect may be due to the inhibition of DNA synthesis rather than direct DNA damage. mdpi.comnih.govresearchgate.net
These findings underscore the potential of harmirins as a novel class of anticancer agents. The modular nature of their synthesis allows for systematic exploration of the SAR, providing a rational basis for the design of more potent and selective harmine-based hybrid compounds.
Interactive Data Table: Antiproliferative Activity of Selected Harmirins
The following table summarizes the in vitro antiproliferative activity (IC₅₀ in µM) of representative harmirin compounds against various human cancer cell lines and a non-cancerous cell line.
| Compound | Substitution on β-Carboline | Coumarin R¹ Substituent | MCF-7 (IC₅₀ µM) | HCT116 (IC₅₀ µM) | SW620 (IC₅₀ µM) | HepG2 (IC₅₀ µM) | HEK293T (IC₅₀ µM) |
| 4a | C-1 | -H | >50 | >50 | >50 | >50 | >50 |
| 4b | C-1 | -CH₃ | >50 | >50 | >50 | >50 | >50 |
| 5a | C-3 | -H | 18.2 ± 1.1 | 14.7 ± 0.9 | 24.5 ± 2.1 | 30.1 ± 1.5 | 8.9 ± 0.5 |
| 5b | C-3 | -CH₃ | 16.5 ± 0.8 | 13.9 ± 1.2 | 20.3 ± 1.7 | 25.4 ± 1.9 | 7.2 ± 0.6 |
| 11a | O-6 | -H | 7.5 ± 0.6 | 8.1 ± 0.7 | 10.2 ± 0.9 | 12.5 ± 1.1 | 9.8 ± 0.8 |
| 11b | O-6 | -CH₃ | 6.8 ± 0.5 | 7.5 ± 0.6 | 9.5 ± 0.8 | 11.3 ± 1.0 | 8.5 ± 0.7 |
| 12a | O-7 | -H | 8.9 ± 0.7 | 9.5 ± 0.8 | 13.4 ± 1.2 | 15.8 ± 1.3 | 12.1 ± 1.0 |
| 12b | O-7 | -CH₃ | 6.9 ± 0.7 | 8.2 ± 0.7 | 11.7 ± 1.0 | 14.2 ± 1.2 | >50 |
| 13a | N-9 | -H | 10.1 ± 0.9 | 11.3 ± 1.0 | 15.6 ± 1.3 | 18.9 ± 1.6 | 14.3 ± 1.2 |
| 13d | N-9 | -F | 9.5 ± 0.8 | 10.1 ± 0.9 | 12.8 ± 1.1 | 16.4 ± 1.4 | 11.2 ± 1.0 |
| Harmine | - | - | 25.3 ± 1.9 | 30.5 ± 2.5 | 45.1 ± 3.8 | 50.2 ± 4.1 | >100 |
| 5-FU | - | - | 85.6 ± 6.5 | 5.2 ± 0.4 | 15.4 ± 1.2 | 20.1 ± 1.7 | >100 |
Data adapted from Pavić et al. (2021). Molecules, 26(21), 6490. mdpi.com 5-FU (5-Fluorouracil) is a standard chemotherapy agent used as a positive control.
Preclinical Investigations of Harmine and Its Derivatives
Neurobiological Research in Preclinical Models
The neuropharmacological properties of Harmine (B1663883) are multifaceted, stemming from its ability to interact with multiple targets within the central nervous system. Preclinical research has focused on its capacity to promote the generation of new neurons, protect existing neurons from damage, and modulate behaviors associated with mood and motor control.
In Vitro and In Vivo Studies on Adult Neurogenesis
A significant area of research has centered on Harmine's role as a potent and specific inhibitor of the enzyme DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A). This kinase acts as a negative regulator of neural stem cell (NSC) proliferation. By inhibiting DYRK1A, Harmine effectively promotes neurogenesis.
In Vitro Studies: In cultures of human and rodent neural progenitor cells, the application of Harmine has been shown to significantly increase the rate of cell proliferation. This effect is directly linked to its inhibition of DYRK1A, which allows for the activation of downstream signaling pathways, such as the NFAT (Nuclear Factor of Activated T-cells) pathway, that drive cells into the mitotic cycle.
In Vivo Studies: These findings have been replicated in animal models. Studies in adult mice have demonstrated that Harmine administration increases the pool of proliferating NSCs within the primary neurogenic niches of the adult brain, such as the subgranular zone of the hippocampus. This leads to a measurable increase in the number of newly born neurons. Beyond proliferation, research indicates that Harmine may also support the maturation of these new neurons, including the enhancement of dendritic arborization—the complex branching process that allows new neurons to integrate into existing neural circuits.
Neuroprotective Efficacy in Animal Models of Neurological Conditions
Harmine has demonstrated significant neuroprotective effects in various animal models of neurodegenerative diseases, most notably in models of Parkinson's Disease (PD).
Parkinson's Disease Models: In rodent models where parkinsonian-like neurodegeneration is induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine), Harmine has been shown to protect dopaminergic neurons in the substantia nigra from cell death. This protective action is attributed to a combination of mechanisms. As a reversible inhibitor of monoamine oxidase A (MAO-A), Harmine can increase the synaptic availability of dopamine (B1211576). Furthermore, its antioxidant and anti-inflammatory properties help mitigate the oxidative stress and neuroinflammation that are key drivers of neuronal loss in these models.
Animal Models of Tremor
Interestingly, a close structural derivative of Harmine, Harmaline (B1672942) , is not used as a treatment but as a tool to induce tremor in animal models. The harmaline-induced tremor model is a widely accepted preclinical standard for studying essential tremor.
Mechanism of the Model: When administered to rodents, Harmaline induces a consistent and robust action tremor. This effect is mediated by its action on the inferior olive nucleus in the brainstem. Harmaline causes rhythmic, synchronous firing of neurons in this region, which then propagates through the olivocerebellar pathway to the cerebellum, ultimately manifesting as tremor. This reliable model allows researchers to test the efficacy of novel anti-tremor therapeutic agents.
Behavioral Studies of Antidepressant-like Effects in Rodent Models
The neurochemical effects of Harmine translate to observable behavioral changes in established rodent models of depression.
Forced Swim Test (FST) and Tail Suspension Test (TST): In these standard behavioral assays, which measure behavioral despair, Harmine has been consistently shown to produce antidepressant-like effects. It significantly reduces the duration of immobility in rodents, an effect comparable to that of conventional antidepressant drugs.
Underlying Mechanisms: The primary mechanism for this effect is believed to be its inhibition of MAO-A, which increases synaptic concentrations of key monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. Additionally, the pro-neurogenic effects of Harmine in the hippocampus, as described in section 5.1.1, are also strongly implicated, as adult hippocampal neurogenesis is considered a key biological substrate for the action of many antidepressants.
Interactive Table: Summary of Neurobiological Findings for Harmine
| Area of Research | Model System | Key Observations | Proposed Mechanism(s) |
| Adult Neurogenesis | In Vitro (Human/Rodent NSCs); In Vivo (Mice) | Increased proliferation of NSCs; increased number of new neurons; enhanced dendritic arborization. | Inhibition of DYRK1A kinase, leading to activation of pro-proliferative signaling pathways (e.g., NFAT). |
| Neuroprotection | Rodent models of Parkinson's Disease (MPTP, 6-OHDA) | Protection of dopaminergic neurons from toxin-induced cell death; reduction in motor deficits. | MAO-A inhibition; antioxidant activity; anti-inflammatory effects (reduction of microglial activation). |
| Tremor Model | Rodent models (using Harmaline) | Induction of high-frequency action tremor, creating a model for Essential Tremor. | Rhythmic neuronal firing in the inferior olive and olivocerebellar pathway. |
| Antidepressant Effects | Rodent behavioral models (Forced Swim Test, Tail Suspension Test) | Reduced immobility time, indicative of an antidepressant-like response. | MAO-A inhibition (increasing serotonin, norepinephrine, dopamine); promotion of adult hippocampal neurogenesis. |
Anticancer Research in Preclinical Systems
In addition to its neurobiological activity, Harmine has been identified as a compound with significant anticancer potential. Its effects have been evaluated in a wide array of preclinical cancer models, revealing multiple mechanisms by which it can suppress tumor growth.
In Vitro Cytotoxicity and Antiproliferative Effects Across Various Cancer Cell Lines
Harmine has demonstrated potent cytotoxic (cell-killing) and antiproliferative (growth-inhibiting) effects against a broad spectrum of human cancer cell lines in laboratory settings.
Affected Cancer Types: Research has documented Harmine's efficacy in models of hepatocellular carcinoma (liver cancer), non-small cell lung cancer, leukemia, glioblastoma, breast cancer, and colon cancer, among others.
Mechanisms of Action: The anticancer activity of Harmine is not due to a single mechanism but rather a convergence of several actions:
DNA Intercalation: As a planar molecule, Harmine can insert itself between the base pairs of the DNA double helix. This physical intercalation disrupts DNA replication and transcription, leading to cell cycle arrest and cell death.
Induction of Apoptosis: Harmine is a potent inducer of apoptosis, or programmed cell death. Studies show it can activate key apoptotic pathways, evidenced by the cleavage of caspases (e.g., caspase-3) and PARP (Poly(ADP-ribose) polymerase).
Cell Cycle Arrest: Harmine has been shown to halt the progression of the cell cycle, often at the G2/M checkpoint, preventing cancer cells from dividing.
Inhibition of Kinases: The inhibition of DYRK1A, which is overexpressed in certain cancers and linked to proliferation, is also a relevant anticancer mechanism. Harmine may also inhibit other kinases involved in cancer cell survival and growth.
Interactive Table: Summary of In Vitro Anticancer Effects of Harmine
| Cancer Cell Line Type | Observed Effect(s) | Proposed Mechanism(s) |
| Hepatocellular Carcinoma (e.g., HepG2) | Cytotoxicity; Apoptosis induction; Antiproliferative activity. | DNA Intercalation; Activation of caspase pathways. |
| Lung Cancer (e.g., A549) | Cell cycle arrest at G2/M phase; Inhibition of cell migration and invasion. | Disruption of microtubule dynamics; DNA damage. |
| Leukemia (e.g., K562, HL-60) | Potent cytotoxicity; Induction of apoptosis. | Topoisomerase inhibition; Induction of oxidative stress. |
| Glioblastoma (e.g., U87) | Inhibition of proliferation and colony formation. | Inhibition of DYRK1A; Induction of apoptosis. |
| Breast Cancer (e.g., MCF-7) | Antiproliferative effects; Apoptosis. | DNA intercalation; Estrogen receptor pathway modulation. |
In Vivo Antitumor Efficacy in Murine Xenograft and Syngeneic Models
Harmine has demonstrated significant antitumor activity in various preclinical murine models, including both xenograft (human tumor cells in immunodeficient mice) and syngeneic (murine tumor cells in immunocompetent mice) systems. In xenograft models utilizing human cancer cell lines, Harmine administration has been shown to effectively suppress tumor progression. For instance, in studies involving hepatocellular carcinoma (HepG2) and glioblastoma xenografts, treatment with Harmine resulted in a marked, dose-dependent reduction in both tumor volume and final tumor weight when compared to vehicle-treated control groups. This suggests a direct cytotoxic or cytostatic effect on human cancer cells in an in vivo environment .
Furthermore, investigations using syngeneic models, such as those with B16F10 melanoma cells in C57BL/6 mice, have also confirmed Harmine's antitumor efficacy. The positive results in these immunocompetent models indicate that Harmine's mechanism of action may extend beyond direct effects on cancer cells to include modulation of the tumor microenvironment and potentially an interaction with the host immune system . These studies collectively establish Harmine as a promising agent for cancer therapy, warranting further investigation into its precise mechanisms.
Table 1: Summary of Harmine's In Vivo Antitumor Efficacy
| Model Type | Cancer Cell Line | Key Observation | Finding |
| Xenograft Model | HepG2 (Hepatocellular Carcinoma) | Tumor Volume & Weight | Significant suppression of tumor growth and reduction in final tumor mass compared to control. |
| Xenograft Model | U87 MG (Glioblastoma) | Tumor Progression | Dose-dependent inhibition of tumor growth and increased survival rates in treated mice. |
| Syngeneic Model | B16F10 (Melanoma) | Tumor Growth | Delayed tumor establishment and reduced growth rate in an immunocompetent host. |
Mechanisms of Angiogenesis Inhibition in Tumor Models
A critical factor in tumor growth and metastasis is angiogenesis, the formation of new blood vessels. Preclinical research has identified Harmine as a potent inhibitor of this process. Its primary mechanism involves the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a master regulator of angiogenesis. Studies have shown that Harmine can decrease the expression and secretion of VEGF from cancer cells and inhibit the activation (phosphorylation) of its primary receptor, VEGFR2, on endothelial cells.
This disruption of the VEGF/VEGFR2 axis directly hinders the proliferation, migration, and tube formation of endothelial cells, which are essential steps in creating new vasculature. In vivo assays, such as the Matrigel plug assay in mice, have provided direct evidence of this effect, showing a significant reduction in new blood vessel infiltration into Matrigel plugs containing Harmine. Furthermore, analysis of tumor tissues from Harmine-treated xenograft models reveals a significantly lower microvessel density (MVD), confirming its anti-angiogenic activity within the tumor microenvironment. Harmine has also been found to downregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that drives VEGF expression under the hypoxic conditions typical of solid tumors .
Table 2: Angiogenesis Inhibition Mechanisms of Harmine
| Assay / Model | Target Pathway / Marker | Key Finding |
| Tumor Xenograft Tissue | Microvessel Density (MVD) | Significantly reduced number of CD31-positive microvessels, indicating diminished blood supply to the tumor. |
| HUVEC Endothelial Cells | VEGF/VEGFR2 Signaling | Downregulation of VEGF expression and inhibition of VEGFR2 phosphorylation, leading to suppressed endothelial cell function. |
| Matrigel Plug Assay (In Vivo) | Neovascularization | Reduced hemoglobin content and vascular infiltration into Matrigel plugs, confirming in vivo anti-angiogenic effects. |
| Cancer Cell Lines | HIF-1α Expression | Decreased protein levels of HIF-1α under hypoxic conditions, reducing the primary stimulus for VEGF production. |
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
Harmine exerts its antitumor effects in part by directly triggering programmed cell death, or apoptosis, in cancer cells. This process is mediated through the intrinsic (mitochondrial) pathway. Research demonstrates that Harmine treatment alters the balance of key regulatory proteins, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. This event initiates a downstream signaling cascade, resulting in the activation of initiator caspase-9 and executioner caspase-3, which ultimately dismantle the cell.
In addition to inducing apoptosis, Harmine has been shown to halt the proliferation of cancer cells by inducing cell cycle arrest. Flow cytometry analysis has consistently shown that Harmine causes an accumulation of cancer cells in the G2/M phase of the cell cycle. This arrest prevents the cells from proceeding through mitosis and dividing. The molecular basis for this effect involves the modulation of key cell cycle regulators, including the downregulation of the cyclin B1/Cdc2 kinase complex, which is essential for the G2 to M phase transition .
Table 3: Harmine's Effects on Apoptosis and Cell Cycle
| Cell Line | Primary Effect | Molecular Marker / Mechanism |
| SGC-7901 (Gastric) | Apoptosis Induction | Increased Bax/Bcl-2 ratio, cytochrome c release, and cleavage of caspase-3 and PARP. |
| A549 (Lung) | Cell Cycle Arrest | Accumulation of cells in the G2/M phase; downregulation of cyclin B1 and Cdc2 protein levels. |
| K562 (Leukemia) | Apoptosis Induction | Activation of both caspase-9 (intrinsic) and caspase-8 (extrinsic), suggesting a multi-pathway induction of cell death. |
Other Preclinical Research Areas
Studies on Metabolic Regulation and Insulin (B600854) Sensitivity
Beyond oncology, Harmine has emerged as a significant subject of research in metabolic diseases, particularly diabetes. Its primary molecular target in this context is the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). Harmine is a potent and selective inhibitor of DYRK1A, and this inhibition has been shown to stimulate the proliferation of pancreatic β-cells, the cells responsible for producing insulin. This finding is of profound importance, as a loss of functional β-cell mass is a hallmark of both type 1 and type 2 diabetes.
In preclinical diabetic animal models, such as mice with streptozotocin (B1681764) (STZ)-induced diabetes or genetically diabetic db/db mice, the administration of Harmine has yielded promising results. Studies report that treatment leads to a measurable increase in β-cell mass, improved glucose tolerance during glucose challenge tests, and a reduction in fasting blood glucose levels. These outcomes are directly linked to Harmine's ability to induce the replication of existing β-cells, thereby helping to restore the body's capacity for insulin production and glucose control .
Table 4: Preclinical Findings on Harmine in Metabolic Regulation
| Model / System | Parameter Measured | Key Finding |
| STZ-Induced Diabetic Mice | Pancreatic β-Cell Mass | Significant increase in β-cell proliferation and overall islet mass. |
| db/db Diabetic Mice | Glucose Homeostasis | Lowered fasting blood glucose and improved performance in glucose tolerance tests. |
| Cultured Human Islets | β-Cell Replication | Stimulation of human β-cell proliferation through the specific inhibition of DYRK1A. |
Evaluation of Anti-inflammatory and Antioxidant Activities in Preclinical Settings
Harmine possesses notable anti-inflammatory and antioxidant properties, which have been validated in a range of preclinical models. Its anti-inflammatory effects are largely attributed to its ability to inhibit key inflammatory signaling pathways. Research has shown that Harmine can suppress the activation of nuclear factor-kappa B (NF-κB), a central transcription factor that orchestrates the inflammatory response. By inhibiting NF-κB, Harmine effectively reduces the production and release of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in models such as LPS-stimulated macrophages .
Concurrently, Harmine functions as a potent antioxidant. It combats oxidative stress through a dual mechanism: by directly scavenging harmful free radicals and by bolstering the body's endogenous antioxidant defense system. In models of oxidative injury, treatment with Harmine has been shown to decrease levels of malondialdehyde (MDA), a product of lipid peroxidation and a marker of oxidative damage. At the same time, it enhances the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and increases the levels of the master antioxidant glutathione (B108866) (GSH) .
Table 5: Summary of Harmine's Anti-inflammatory and Antioxidant Activities
| Activity | Model / System | Finding |
| Anti-inflammatory | LPS-Stimulated Macrophages | Inhibition of NF-κB activation and subsequent reduction in TNF-α and IL-6 production. |
| Anti-inflammatory | Carrageenan-Induced Paw Edema | Significant reduction in tissue swelling and inflammatory cell infiltration. |
| Antioxidant | CCl4-Induced Oxidative Stress | Decreased levels of lipid peroxidation (MDA) and restored activity of SOD and GSH. |
Investigation of Antimicrobial and Antiviral Properties
Preclinical studies have explored Harmine's potential as a broad-spectrum antimicrobial agent. It has demonstrated inhibitory activity against various pathogens, including bacteria and fungi. Its antibacterial effects are particularly noted against Gram-positive bacteria, such as Staphylococcus aureus, where it has shown measurable efficacy quantified by Minimum Inhibitory Concentration (MIC) values. It also exhibits antifungal properties against clinically relevant species like Candida albicans, where it can inhibit both growth and biofilm formation .
Harmine's antiviral activity is also a significant area of investigation. It has been found to inhibit the replication of a diverse range of viruses. Research has highlighted its efficacy against DNA viruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type 1 (HSV-1). The mechanism of action against these viruses often involves interference with the expression of viral immediate-early (IE) genes, which are critical for initiating the viral replication cycle. By targeting these early stages, Harmine effectively halts the propagation of the virus before it can be fully established .
Table 6: Antimicrobial and Antiviral Profile of Harmine
| Pathogen Type | Specific Organism | Key Finding / Mechanism |
| Gram-positive Bacteria | Staphylococcus aureus | Exhibits significant bactericidal/bacteriostatic activity with defined MIC values. |
| Fungus | Candida albicans | Inhibits fungal growth and disrupts the formation of resilient biofilms. |
| DNA Virus | Human Cytomegalovirus (HCMV) | Potently inhibits viral replication by suppressing immediate-early gene expression. |
| DNA Virus | Herpes Simplex Virus 1 (HSV-1) | Blocks viral replication at an early stage of the infection cycle. |
Research on Bone Metabolism and Osteoclastogenesis
Preclinical investigations have explored the potential of harmine and its derivatives in modulating bone cell functions, particularly focusing on their impact on osteoclastogenesis—the process of osteoclast formation—and bone metabolism. Research indicates that harmine can influence the delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts, which is critical for maintaining skeletal homeostasis. researchgate.netnih.gov
Detailed Research Findings
In Vitro Studies on Osteoclast Differentiation and Function
Harmine has been shown to directly inhibit the differentiation of osteoclasts from their precursor cells. mdpi.com In laboratory settings, harmine suppressed the formation of multinucleated osteoclasts in various cell culture models, including RAW264.7 murine macrophage-like cells and primary bone marrow macrophages (BMMs). researchgate.netnih.gov This inhibitory effect was observed when osteoclast formation was stimulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine in this process. researchgate.netnih.govmdpi.com
Studies have demonstrated that harmine not only prevents the differentiation of progenitor cells into mononuclear osteoclasts but also impedes their fusion into mature, multinucleated osteoclasts. mdpi.com This action is achieved without affecting the viability of the cells. mdpi.com Furthermore, harmine has been found to prevent RANKL-induced bone resorption in both cell and bone tissue cultures. researchgate.netnih.gov The research suggests that harmine primarily acts on osteoclast precursors rather than on osteoblasts to inhibit osteoclastogenesis. mdpi.com
In Vivo Models of Bone Metabolism
The effects of harmine on bone have also been assessed in animal models. In ovariectomized (OVX) mice, a common model for postmenopausal osteoporosis, treatment with harmine was found to prevent bone loss. researchgate.netnih.govmdpi.comsci-hub.se Another study using a murine model of titanium particle-induced osteolysis, which mimics the bone loss around prosthetic implants, showed that harmine significantly alleviated bone resorption. frontiersin.org
Beyond just inhibiting bone loss, research suggests harmine may also play a role in coupling angiogenesis (the formation of new blood vessels) with osteogenesis (bone formation). nih.gov Specifically, harmine was observed to enhance the formation of type H blood vessels in the femora of OVX mice. nih.govfrontiersin.org These specialized vessels are known to be linked with active bone formation. nih.gov This effect is thought to be mediated by an increase in Platelet-Derived Growth Factor-BB (PDGF-BB) secreted by preosteoclasts. mdpi.comnih.gov
Mechanistic Insights
The molecular mechanisms underlying harmine's effects on osteoclastogenesis have been a central focus of research. The primary pathway implicated is the downregulation of key transcription factors essential for osteoclast differentiation. mdpi.com
Inhibition of c-Fos/NFATc1 Pathway : Harmine has been shown to inhibit the RANKL-induced expression of c-Fos and the subsequent expression of Nuclear Factor of Activated T-cells c1 (NFATc1). researchgate.netnih.govsci-hub.sefrontiersin.org NFATc1 is considered a master regulator of osteoclastogenesis, and its suppression leads to a decrease in the expression of osteoclast-specific genes like TRAP, c-Src, Atp6v0d2, and cathepsin K. mdpi.com Notably, harmine does not appear to affect early signaling molecules in the RANKL pathway, such as ERK, p38 MAPK, and IκBα. researchgate.netnih.gov
Regulation of Id2 : Some research indicates that while inhibiting osteoclast fusion, harmine may also promote the expression of Inhibitor of DNA binding 2 (Id2), a negative regulator of osteoclastogenesis. mdpi.comnih.gov The upregulation of Id2 protein could dominantly inhibit pathways associated with cell-cell fusion. nih.gov There are some conflicting reports regarding NFATc1, with one study suggesting harmine promotes its expression and activation, while still inhibiting the final fusion of osteoclasts, potentially through the Id2 mechanism. sci-hub.senih.gov
Modulation of PDGF-BB and Angiogenesis : Harmine has been found to inhibit the fusion of preosteoclasts into mature osteoclasts, leading to an accumulation of preosteoclasts. nih.gov These accumulated preosteoclasts show increased secretion of PDGF-BB, which in turn promotes the formation of type H vessels, thereby linking the inhibition of bone resorption to the promotion of bone formation. mdpi.comnih.gov
Structure-Activity Relationship
Analysis of harmine and its related compounds has provided insight into the chemical features necessary for its biological activity. Structure-activity relationship (SAR) studies have revealed that a double bond between carbons C3 and C4, along with a methoxy (B1213986) or hydroxy group at position 7 of the β-carboline structure, are critical for the inhibitory effect on osteoclast differentiation. researchgate.netnih.govmdpi.comfrontiersin.org For instance, the derivative harmol (B1672944) was found to have effects similar to harmine in inhibiting RANKL-induced tartrate-resistant acid phosphatase (TRAP) activity, a marker for osteoclasts. mdpi.com
Data Tables
| Cell Model | Key Findings | Reference |
|---|---|---|
| RAW264.7 Murine Macrophages | Inhibited RANKL-induced formation of multinucleated osteoclasts; Suppressed c-Fos and NFATc1 expression. | researchgate.netnih.govmdpi.com |
| Primary Murine Bone Marrow Macrophages (BMMs) | Inhibited osteoclast differentiation; Prevented progenitor cell fusion into multinucleated osteoclasts. | mdpi.comnih.gov |
| Bone Marrow Cell and Osteoblast Co-cultures | Inhibited osteoclast formation in the presence of vitamin D3 and prostaglandin (B15479496) E2. | researchgate.netnih.gov |
| Bone Tissue Cultures | Prevented RANKL-induced bone resorption. | researchgate.netnih.govnih.gov |
| Animal Model | Key Findings | Reference |
|---|---|---|
| Ovariectomized (OVX) Mice | Prevented bone loss; Enhanced type H vessel formation; Decreased fat cells in femora. | researchgate.netmdpi.comnih.govfrontiersin.org |
| Murine Calvarial Osteolysis Model (Titanium Particle-Induced) | Alleviated particle-induced inflammatory bone destruction and bone resorption. | frontiersin.org |
| Molecular Target/Pathway | Effect of Harmine | Reference |
|---|---|---|
| c-Fos/NFATc1 Signaling | Inhibits RANKL-induced expression. | researchgate.netnih.govmdpi.comfrontiersin.org |
| Inhibitor of DNA binding 2 (Id2) | Upregulates expression, potentially inhibiting cell-cell fusion. | mdpi.comnih.gov |
| Platelet-Derived Growth Factor-BB (PDGF-BB) | Increases secretion from preosteoclasts. | mdpi.comnih.gov |
| Type H Vessel Formation | Promotes formation, linking angiogenesis to osteogenesis. | nih.govfrontiersin.org |
| Bone Morphogenetic Protein (BMP) Signaling | Promotes osteoblast differentiation. | researchgate.netfrontiersin.orgskums.ac.ir |
Radiochemistry and Molecular Imaging with Carbon 11 Labeled Harmine Harmine C 11
Radiosynthesis of [11C]Harmine
The production of [11C]harmine for PET studies involves a multi-step process that has been refined over time to ensure high quality and suitability for clinical applications.
Development and Optimization of [11C]Methylation Procedures for Precursor Labeling
The primary method for synthesizing [11C]harmine is through the O-[11C]methylation of its precursor, harmol (B1672944). acs.orgnih.govacs.org This reaction typically utilizes [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]MeOTf) as the methylating agent. acs.orgnih.gov The process involves the demethylation of commercially available harmine (B1663883) to produce harmol. nih.gov
Initial attempts to reproduce certain labeling conditions, such as using harmol with [11C]MeOTf in anhydrous ketone or dimethyl sulfoxide (B87167) (DMSO), were unsuccessful, highlighting the importance of optimizing reaction parameters. acs.org The solubility of the precursor and the choice of solvent are critical factors. For instance, harmol has poor solubility in anhydrous ketone. acs.org
Key parameters that have been systematically investigated to optimize the radiosynthesis include the amount of base (e.g., sodium hydroxide), precursor concentration, solvent, reaction temperature, and reaction time. nih.govnih.gov Optimal conditions have been identified as using a precursor concentration of 2–3 mg/mL activated with one equivalent of 5 M NaOH in DMSO at a reaction temperature of 80°C for 2 minutes. nih.govnih.gov These optimized conditions have been shown to reliably produce high yields of [11C]harmine. nih.govnih.gov
Alternative approaches using fluoride-mediated [11C]methylation with cesium fluoride (B91410) (CsF) or potassium fluoride (KF) have also been explored, yielding incorporation rates of 65-85% for a range of PET tracers, including [11C]harmine. snmjournals.org
Automated Radiochemical Synthesis for Routine Application
For routine clinical and research applications, the manual synthesis of [11C]harmine has been adapted to fully automated systems. acs.orgnih.govnih.govnih.gov Commercial synthesis modules, such as the GE TRACERlab FX C Pro, are commonly used for this purpose. acs.orgnih.gov Automation enhances the reliability, reproducibility, and safety of the radiosynthesis process. snmjournals.org
A fully automated synthesis of [11C]harmine, based on the optimized parameters, has been successfully implemented and proven to be highly reliable, with a low failure rate over a large number of production runs. nih.govnih.gov The automated process, including high-performance liquid chromatography (HPLC) purification and formulation, can be completed within approximately 35-43 minutes. acs.orgnih.gov This allows for the routine production of [11C]harmine in quantities sufficient for clinical trials. nih.govnih.gov
Radiochemical Purity and Specific Activity Characterization
The quality of the final [11C]harmine product is assessed by its radiochemical purity and specific activity. Radiochemical purity, which ensures that the radioactivity is associated with the desired compound, is typically determined by radio-HPLC. nih.gov For [11C]harmine, the radiochemical purity is consistently high, often exceeding 95% and in many cases reaching 100%. nih.govjpn.canih.gov
Specific activity, a measure of the amount of radioactivity per unit mass of the compound, is a critical parameter for PET tracers to avoid pharmacological effects from the injected mass. The specific activity of [11C]harmine has been reported in various studies, with values demonstrating its suitability for in vivo imaging.
| Parameter | Value | Reference |
| Radiochemical Yield | 45 ± 6% | acs.org |
| Molar Activity | 513 ± 155 GBq/μmol | acs.org |
| Radiochemical Purity | >99.9 ± 0.1% | acs.org |
| Specific Activity (Automated Synthesis) | 101.32 ± 28.2 GBq/µmol | nih.govnih.gov |
| Radiochemical Purity (Clinical Trials) | >95% | jpn.ca |
| Specific Activity (Clinical Trials) | 44-52 TBq/mmol | jpn.ca |
| Radiochemical Purity (Dual Tracer Synthesis) | >99% | nih.gov |
| Molar Activity (Dual Tracer Synthesis) | 103.6 ± 63.1 GBq/µmol | nih.gov |
Preclinical Positron Emission Tomography (PET) Tracer Development
Before its use in humans, [11C]harmine underwent extensive preclinical evaluation to establish its specificity for MAO-A and to characterize its behavior in living organisms.
In Vitro and Ex Vivo Binding Studies for MAO-A Specificity
The specificity of [11C]harmine for MAO-A has been demonstrated through various in vitro and ex vivo studies. In vitro autoradiography on frozen rat brain sections showed that [11C]harmine binds with a high affinity, with an apparent dissociation constant (KD) of 2 nM. nih.gov This binding was effectively inhibited by known MAO-A inhibitors such as clorgyline, esuprone, brofaromine, and Ro 41-1049, confirming its specificity for the enzyme. nih.gov
Ex vivo biodistribution studies in animal models further corroborated the MAO-A specificity. acs.org Blocking experiments, where a non-radioactive dose of harmine or another MAO-A inhibitor is administered before the radiotracer, showed a significant reduction in [11C]harmine uptake in tissues known to express MAO-A. acs.org For example, in a mouse model of prostate cancer with high MAO-A expression, pre-treatment with nonradioactive harmine led to a substantial decrease in radioactivity uptake in the tumor (approximately 70% reduction) and the brain (approximately 82% reduction). acs.org These findings confirm that the uptake of [11C]harmine is specific to MAO-A binding. acs.org
Preclinical Evaluation of [11C]Harmine Biodistribution and Kinetics in Animal Models
The distribution and kinetics of [11C]harmine in the body have been evaluated in several animal models, including mice, rats, and baboons. acs.orgnih.gov These studies are crucial for understanding the tracer's behavior and for radiation dosimetry estimates.
In vivo PET studies in monkeys revealed a significant trapping of [11C]harmine in the brain, which could be blocked by pretreatment with MAO-A inhibitors, further validating its use for assessing MAO-A binding in the brain. nih.gov
Biodistribution studies in baboons showed that the highest uptake of the tracer occurred in the lungs, followed by the kidneys, small intestine, liver, and brain. nih.gov These data are essential for calculating the radiation dose to various organs. nih.gov
In tumor-bearing mouse models, PET imaging and ex vivo biodistribution assays have shown that [11C]harmine effectively visualizes tumors with high MAO-A expression. acs.org The tumor-to-muscle uptake ratio was significantly higher in tumors with high MAO-A levels compared to those with limited expression. acs.org
| Animal Model | Key Findings | Reference |
| Rat | In vitro autoradiography showed high affinity and specificity for MAO-A. | nih.gov |
| Monkey | In vivo PET demonstrated specific trapping in the brain, blockable by MAO-A inhibitors. | nih.gov |
| Baboon | Biodistribution studies identified the lungs as the organ with the highest tracer uptake. | nih.gov |
| Mouse (Prostate Cancer Model) | PET imaging and ex vivo studies confirmed high uptake in MAO-A expressing tumors and specificity through blocking experiments. | acs.org |
Application of [11C]Harmine in Animal Models to Study MAO-A Expression in Disease (e.g., Prostate Cancer)
The radiolabeled β-carboline derivative, [11C]harmine, serves as a selective and reversible inhibitor of monoamine oxidase-A (MAO-A) and has emerged as a valuable tool in positron emission tomography (PET) for studying disease states characterized by altered MAO-A expression. nih.govacs.org Its application in animal models, particularly in the context of prostate cancer, has provided significant insights into the role of MAO-A in tumor aggressiveness. acs.orgnih.gov
Recent studies have established a link between MAO-A expression and the aggressiveness of prostate cancer (PCa). acs.org Molecular imaging with [11C]harmine offers a non-invasive method to visualize and quantify MAO-A levels, potentially aiding in the development of personalized treatment strategies. acs.orgx-mol.net
Preclinical evaluations have been conducted using animal models to validate [11C]harmine as a PET tracer for this purpose. x-mol.net In one such study, PET imaging was performed on mice bearing LNCaP tumors, which are known to have high MAO-A expression. x-mol.netacs.org The results demonstrated a significantly higher tumor-to-muscle (T/M) uptake ratio for [11C]harmine compared to other MAO-A-targeting radiotracers. acs.orgx-mol.net
To further confirm the specificity of [11C]harmine for MAO-A, imaging studies were also conducted in a PC3 tumor model, which has limited MAO-A expression. x-mol.netacs.org In this model, the tumor uptake of [11C]harmine was dramatically reduced. x-mol.netacs.org Furthermore, the uptake of radioactivity in LNCaP tumors was effectively blocked when nonradioactive harmine was administered, confirming that the tracer's accumulation is specific to the MAO-A target. x-mol.netacs.org These findings underscore the potential of [11C]harmine as a specific and effective PET probe for visualizing MAO-A expression in highly aggressive prostate cancer. acs.orgnih.gov The high uptake in the brain was also noted in both LNCaP and PC3 models. acs.org
The development of PET tracers for MAO-A, such as [11C]harmine, was driven by the need for tools to study the enzyme's activity in various conditions, including its role in the central nervous system and different types of cancer. nih.govplos.org
Research Findings on [11C]Harmine Uptake in Prostate Cancer Animal Models
| Radiotracer | Tumor Model | Key Finding | Tumor-to-Muscle (T/M) Ratio |
| [11C]harmine | LNCaP (High MAO-A) | Significantly higher uptake compared to other tracers. acs.orgx-mol.net | 4.5 ± 0.5 acs.orgx-mol.net |
| 2-[18F]fluoroethyl-harmol | LNCaP (High MAO-A) | Lower uptake compared to [11C]harmine. acs.orgx-mol.net | 2.3 ± 0.7 acs.orgx-mol.net |
| [11C]clorgyline | LNCaP (High MAO-A) | Lower uptake compared to [11C]harmine. acs.orgx-mol.net | 2.0 ± 0.1 acs.orgx-mol.net |
| [11C]harmine | PC3 (Low MAO-A) | Dramatically reduced uptake, demonstrating specificity. x-mol.netacs.org | ~1.0 x-mol.netacs.org |
| [11C]harmine + nonradioactive harmine | LNCaP (High MAO-A) | Uptake blocked, confirming target specificity. x-mol.netacs.org | Not Applicable |
Development of Dual-Tracer PET Imaging Protocols (e.g., with [11C]DASB)
Multi-tracer PET imaging represents a promising frontier in nuclear medicine, allowing for the simultaneous characterization of multiple biological pathways. researchgate.netnih.gov This approach can enhance the efficiency of PET studies, reduce day-to-day variability in the same individual, and lead to more sophisticated study designs. researchgate.netnih.gov A notable development in this area is the creation of dual-tracer protocols involving [11C]harmine and [11C]DASB (N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine), a radioligand for the serotonin (B10506) transporter. researchgate.net
The simultaneous production of [11C]harmine and [11C]DASB has been achieved through a 'two-in-one-pot' reaction. researchgate.netnih.gov This method yields equivalent amounts of both radiotracers with comparable molar activities, streamlining the production process and reducing costs and radiation burden for the production team. researchgate.netnih.gov
Simulations of dual-tracer PET scans have been conducted to test the feasibility and accuracy of this approach. researchgate.netresearchgate.net These simulations used data from single PET scans with [11C]harmine and [11C]DASB, varying the order of tracer administration and the time interval between injections. researchgate.netnih.gov The results indicated that a dual-tracer protocol is highly feasible. researchgate.net
Specifically, the simulations showed that the volume of distribution, a measure of radiotracer binding, was comparable to single-tracer injections when [11C]harmine was administered first, followed by [11C]DASB 45 minutes later. researchgate.netnih.gov This protocol demonstrated a high correlation (rxy = 0.90) with single bolus injections across 13 different brain regions. researchgate.netnih.gov Shorter time intervals between injections proved less effective for separating the kinetic data of the two tracers. researchgate.net
This dual-tracer approach, combining the imaging of MAO-A with [11C]harmine and the serotonin transporter with [11C]DASB, holds significant potential for studying neuropsychiatric diseases where the serotonergic system is implicated. researchgate.net
Simulated Dual-Tracer Protocol Findings
| Parameter | Details |
| Radiotracers | [11C]harmine and [11C]DASB researchgate.netnih.gov |
| Production Method | 'Two-in-one-pot' simultaneous synthesis researchgate.netnih.gov |
| Optimal Injection Order | [11C]harmine first, followed by [11C]DASB researchgate.netnih.gov |
| Optimal Injection Interval | 45 minutes researchgate.netnih.gov |
| Correlation with Single Injections | rxy = 0.90 researchgate.netnih.gov |
| Key Advantage | Allows for simultaneous quantification of MAO-A and serotonin transporter distribution. researchgate.net |
Future Directions in Harmine Academic Research
Elucidation of Undiscovered Molecular Targets and Biological Pathways
While harmine (B1663883) is well-known as a potent inhibitor of monoamine oxidase A (MAO-A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), ongoing research seeks to uncover additional molecular targets to explain its wide-ranging biological effects. researchgate.netbiorxiv.orgnih.gov Proteomic analyses on human brain organoids treated with harmine have revealed modulation of proteins involved in the synaptic vesicle cycle, protein folding, and glucose transport pathways, suggesting mechanisms beyond its primary targets. biorxiv.org
Future investigations are focused on several key pathways:
Inflammatory Signaling : Harmine has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. researchgate.net It can suppress the nuclear translocation of NF-κB and reduce the expression of downstream pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govresearchgate.net This suggests a potential role in treating inflammatory conditions.
Cell Proliferation and Apoptosis : In cancer research, harmine is known to influence multiple pathways that control cell growth and death. It can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. nih.gov Furthermore, it regulates key proteins in the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), and induces apoptosis by modulating the balance of pro-apoptotic (Bax, Bid) and anti-apoptotic (Bcl-2) proteins. cabidigitallibrary.orgnih.govresearchgate.net
Neurotrophic Signaling : In the context of neuroprotection, harmine treatment has been found to upregulate the neurotrophin signaling pathway. biorxiv.org It increases levels of proteins like AKT and p-CREB, which are associated with neuronal survival and cognitive function. biorxiv.org
DNA Interaction and Maintenance : Harmine and its derivatives are known to intercalate into DNA, particularly at GC-rich sequences, and interfere with the activity of DNA topoisomerases. mdpi.com It also inhibits telomerase, an enzyme crucial for cancer cell immortality, leading to cellular senescence. cabidigitallibrary.orgmdpi.com
A significant area of future exploration is the use of Carbon-11 labeled harmine in Positron Emission Tomography (PET) to study MAO-A dysregulation in psychiatric and neurological disorders in living subjects. wikipedia.org This provides a powerful, non-invasive tool for understanding disease pathology and target engagement.
| Target/Pathway | Associated Biological Process | Potential Therapeutic Area | Reference |
|---|---|---|---|
| DYRK1A | Kinase activity, cell proliferation, neurodevelopment | Diabetes, Neurological Disorders, Oncology | researchgate.netbiorxiv.orgnih.gov |
| MAO-A | Monoamine metabolism | Depression, Neurological Disorders | researchgate.netbiorxiv.orgnih.gov |
| NF-κB Pathway | Inflammation, immune response | Inflammatory Diseases, Cancer | researchgate.net |
| PI3K/Akt/mTOR Pathway | Cell survival, proliferation, autophagy | Cancer | nih.gov |
| DNA Intercalation & Topoisomerase Inhibition | DNA replication and repair | Cancer | mdpi.com |
| Neurotrophin Signaling | Neuronal survival, synaptic plasticity | Neurodegenerative Diseases | biorxiv.org |
| Cyclin-Dependent Kinases (CDKs) | Cell cycle regulation | Cancer | nih.govnih.gov |
Advanced Computational and Structural Biology Approaches for Rational Drug Design
The rational design of next-generation harmine-based therapeutics heavily relies on advanced computational and structural biology techniques. nih.gov These methods provide detailed insights into how harmine and its analogs interact with their biological targets at an atomic level, guiding the synthesis of more effective and selective molecules. acs.org
Structural Biology: X-ray crystallography has been instrumental in revealing the binding mode of harmine. Crystal structures show that harmine acts as a type I kinase inhibitor, binding to the ATP-binding pocket of DYRK1A. nih.gov It forms crucial hydrogen bonds with key amino acid residues like Lys188 and Leu241. nih.gov Similarly, the crystal structure of harmine complexed with human DNA methyltransferase (DNMT3B) has elucidated the specific interactions, including hydrogen bonds with Glu605, Val628, and Arg832, that underpin its inhibitory activity. acs.org
Computational Approaches:
Molecular Docking: Docking studies are widely used to predict the binding poses and affinities of harmine derivatives with various targets, including DYRK1A, acetylcholinesterase (AChE), and hemoglobin. nih.govacs.org These simulations help identify which modifications to the harmine scaffold are likely to improve target engagement. nih.gov For instance, docking has been used to design harmine-coumarin hybrids and to understand the sequence-specific binding of derivatives to DNA. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the stability of the harmine-target complexes over time. nih.govbiorxiv.org These simulations have confirmed that certain derivatives can form stable interactions with the active sites of enzymes like AChE and GSK-3β, validating their potential as multi-target drugs for conditions like Alzheimer's disease. nih.gov
Density Functional Theory (DFT): DFT calculations are used to analyze the electronic and geometric properties of harmine and its analogs, providing insights that can be correlated with their experimental cytotoxic and antiproliferative activities. jmaterenvironsci.comresearchgate.net
These computational tools are essential for structure-based drug design, allowing researchers to create analogs with tunable selectivity, for example, distinguishing between DYRK1A and MAO-A inhibition. nih.gov
| Technique | Target Investigated | Key Finding/Application | Reference |
|---|---|---|---|
| X-ray Crystallography | DYRK1A, DNMT3B | Revealed specific amino acid interactions in the binding pocket, confirming binding mode. | acs.orgnih.gov |
| Molecular Docking | AChE, GSK-3β, Hemoglobin, DNA | Predicted binding sites and interactions to guide the design of novel derivatives. | nih.govacs.org |
| Molecular Dynamics | AChE, GSK-3β | Confirmed the stability of ligand-protein complexes for multi-target inhibitors. | nih.gov |
| DFT Calculations | Harmine and its alkaloids | Analyzed electronic and geometric features to correlate with biological activity. | jmaterenvironsci.comresearchgate.net |
Development of Highly Selective and Potent Harmine Derivatives with Novel Scaffolds
A major thrust of future harmine research is the chemical synthesis of derivatives with improved pharmacological profiles, namely enhanced potency, greater target selectivity, and reduced toxicity. frontiersin.org Structure-activity relationship (SAR) studies have identified key positions on the harmine scaffold (positions C1, C7, and N9) that can be modified to tune its biological activity. cabidigitallibrary.orgresearchgate.net
Strategies for Derivative Development:
Modifications for Selectivity: Research has shown that modifications at the 7-position (where the methoxy (B1213986) group is located) typically reduce affinity for DYRK1A, while substitutions at the N9-position decrease MAO-A inhibition while maintaining DYRK1A binding. researchgate.netnih.gov This allows for the creation of tool compounds that can selectively probe the function of each enzyme. nih.gov
Improving Potency: The synthesis of 2,9-disubstituted harmine derivatives and N9-substituted versions with haloalkyl groups has yielded compounds with significantly higher anticancer activity than the parent molecule. frontiersin.org
Novel Scaffolds and Hybrids: An emerging strategy is the creation of hybrid molecules that combine the harmine scaffold with other pharmacophores to generate novel activities or target multiple pathways simultaneously.
Harmirins: These are hybrids of harmine and coumarin (B35378), linked by a 1,2,3-triazole ring, which have shown promising antiproliferative activity against various cancer cell lines. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov
Harmicens: These hybrids covalently link harmine with a ferrocene (B1249389) scaffold and have demonstrated significant and selective antiproliferative effects against breast and colon cancer cell lines, as well as antiplasmodial activity. mdpi.com
Other Hybrids: Derivatives incorporating moieties like N-benzylpiperidine have been developed as dual inhibitors of AChE and GSK-3β for potential use in Alzheimer's disease. nih.gov
These synthetic efforts aim to overcome the limitations of natural harmine, such as its neurotoxicity and poor water solubility, paving the way for its clinical application. frontiersin.orgresearchgate.net
| Derivative Class | Novel Scaffold/Modification | Target/Activity | Reference |
|---|---|---|---|
| Kinase-Selective Inhibitors | Modifications at C1, C7, and N9 positions | Enhanced selectivity for DYRK1A over MAO-A | researchgate.netnih.govnih.gov |
| Harmirins | Harmine-coumarin hybrids | Antiproliferative activity against cancer cells | nih.govresearchgate.net |
| Harmicens | Harmine-ferrocene hybrids | Anticancer and antiplasmodial activity | mdpi.com |
| Multi-Target AD Agents | N-benzylpiperidine moiety | Dual AChE and GSK-3β inhibition | nih.gov |
| Anticancer Agents | 2,9-disubstitution; N9-haloalkyl groups | Enhanced cytotoxicity in cancer cells | frontiersin.org |
Exploration of Harmine's Therapeutic Potential in Emerging Preclinical Disease Models
The unique biological activities of harmine have prompted its investigation in a variety of emerging preclinical disease models, revealing therapeutic potential far beyond its historical use.
Diabetes Mellitus: Perhaps one of the most exciting new avenues is harmine's ability to induce the proliferation of pancreatic beta cells. nih.govacs.org As an inhibitor of DYRK1A, harmine effectively "unlocks" the regenerative potential of these insulin-producing cells. mountsinai.orgmountsinai.org In preclinical models, harmine, especially in combination with GLP-1 receptor agonists, has been shown to dramatically increase beta-cell mass and function, offering a potential pathway to reverse both type 1 and type 2 diabetes. mountsinai.orgindiatimes.com A first-in-human Phase 1 trial to assess the safety of pure oral harmine has been undertaken. nih.govmountsinai.org
Cancer: Harmine and its derivatives are continually being tested in diverse preclinical cancer models. researchgate.net Studies have demonstrated its ability to inhibit proliferation and induce apoptosis in cell lines for colon, breast, liver, gastric, and thyroid cancers, as well as melanoma. cabidigitallibrary.orgnih.gov Beyond direct cytotoxicity, harmine can inhibit tumor invasion and metastasis by suppressing angiogenesis and the epithelial-to-mesenchymal transition (EMT). nih.govresearchgate.net
Neurological Disorders:
Essential Tremor: The related alkaloid harmaline (B1672942) is used to induce tremors in animal models that closely mimic essential tremor (ET) in humans. nih.gov Studies have shown that drugs effective against ET can suppress harmaline-induced tremors, validating this as a preclinical screening method for new ET medications. nih.gov
Alzheimer's Disease (AD): Harmine is being explored for AD due to its ability to inhibit DYRK1A and AChE, two kinases implicated in the disease's pathology. nih.govresearchgate.net Preclinical studies in AD mouse models have shown that harmine can improve spatial cognition. researchgate.netnih.gov
Neuroprotection: Harmine has demonstrated neuroprotective effects in models of traumatic brain injury by reducing brain edema and cell death. biorxiv.org It also stimulates the proliferation of neural progenitor cells, suggesting a role in adult neurogenesis. biorxiv.org
Protein Misfolding Diseases: In a yeast model of Huntington's disease, harmine was found to reduce the intracellular aggregation of the mutant huntingtin protein, acting as an indirect inhibitor of protein aggregation by lowering oxidative stress. acs.org
This expanding body of preclinical evidence underscores the vast therapeutic landscape that remains to be explored for harmine and its next-generation derivatives.
| Disease Model | Observed Effect of Harmine | Underlying Mechanism | Reference |
|---|---|---|---|
| Diabetes (Human Islets, Animal Models) | Induces pancreatic beta-cell proliferation | Inhibition of DYRK1A kinase | nih.govacs.orgmountsinai.org |
| Various Cancers (In Vitro/In Vivo) | Inhibits proliferation, induces apoptosis, suppresses metastasis | Inhibition of PI3K/Akt, cell cycle arrest, anti-angiogenesis | cabidigitallibrary.orgfrontiersin.orgnih.gov |
| Essential Tremor (Animal Model) | Harmaline (related alkaloid) used to model the disease | Model validation for screening new drugs | nih.gov |
| Alzheimer's Disease (Mouse Models) | Improves spatial cognition | Inhibition of DYRK1A and AChE | nih.govresearchgate.netnih.gov |
| Huntington's Disease (Yeast Model) | Reduces protein aggregation | Reduction of aggregation-induced oxidative stress | acs.org |
| Traumatic Brain Injury (Mouse Model) | Reduces edema and neuronal cell death | Anti-inflammatory and neuroprotective effects | biorxiv.org |
Q & A
Q. How can researchers address publication bias when synthesizing evidence on this compound’s efficacy?
- Strategy : Perform meta-analyses using PRISMA guidelines, including gray literature and negative results. Assess risk of bias via tools like ROBIS .
- Transparency : Pre-register hypotheses and analysis plans on platforms like Open Science Framework .
Tables for Reference
Q. Table 1. Key Proteomic Findings for this compound
| Pathway Affected | Technique Used | Key Protein Marker | Reference |
|---|---|---|---|
| Cajal Body Function | Immunofluorescence | Coilin | |
| Telomere Maintenance | OLSA Factor Analysis | P9V Factor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
